molecular formula C18H15N5 B12749423 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine CAS No. 87540-68-9

6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine

Cat. No.: B12749423
CAS No.: 87540-68-9
M. Wt: 301.3 g/mol
InChI Key: USJXNVWBZBITPA-UHFFFAOYSA-N
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Description

6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is a synthetic organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of a phenyl-substituted hydrazine with a propenyl-substituted nitrile in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3-(2-propylamino)-1,2,4-triazolo(3,4-a)phthalazine
  • 6-Phenyl-3-(2-ethylamino)-1,2,4-triazolo(3,4-a)phthalazine

Uniqueness

6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

87540-68-9

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

6-phenyl-N-prop-2-enyl-[1,2,4]triazolo[3,4-a]phthalazin-3-amine

InChI

InChI=1S/C18H15N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,19,21)

InChI Key

USJXNVWBZBITPA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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